molecular formula C12H10ClNOS B1458690 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1955561-38-2

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1458690
CAS No.: 1955561-38-2
M. Wt: 251.73 g/mol
InChI Key: HNXOJLSCLWKVMX-UHFFFAOYSA-N
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Description

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C12H10ClNOS and its molecular weight is 251.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, etc.) impact drug stability, efficacy, and safety. Investigating how these factors influence the compound’s action is essential.

For more in-depth information, consider referring to relevant research articles . Keep in mind that this field is continually evolving, and new discoveries may shed light on the compound’s mechanism of action.

: Sadhu, C., & Mitra, A. K. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Link

Biochemical Analysis

Biochemical Properties

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the potential of this compound as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can activate or inhibit various transcription factors, thereby modulating gene expression . These molecular interactions result in the compound’s ability to exert its therapeutic effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which influence its cellular uptake and accumulation . Additionally, binding proteins, such as albumin, facilitate its distribution within the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to exert its biochemical and therapeutic effects within the cell.

Properties

IUPAC Name

6-chloro-3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXOJLSCLWKVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.